

Futoenone: A Technical Guide to its Discovery, Properties, and Biological Activities

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Compound of Interest

Compound Name: Futoenone

Cat. No.: B021036

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Introduction

Futoenone is a naturally occurring neolignan, a class of secondary metabolites found in various plant species. First isolated from *Piper futokadzura*, this complex molecule has garnered interest within the scientific community for its unique spirodienone structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological activities of **Futoenone**, with a focus on quantitative data and experimental methodologies relevant to researchers, scientists, and drug development professionals.

Discovery and History

Futoenone was first isolated from the stems of *Piper futokadzura* Sieb. et Zucc. by Ogiso and his colleagues in the late 1960s and early 1970s. Their initial work, published in *Tetrahedron Letters* in 1968, and followed by a more detailed report in the *Chemical & Pharmaceutical Bulletin* in 1971, described the elucidation of its unique chemical structure. Through a combination of spectroscopic methods, including UV, IR, NMR, and mass spectrometry, they identified **Futoenone** as a spiro-cyclohexadienone neolignan. The proposed structure was subsequently confirmed through total synthesis, a significant achievement that solidified the understanding of this novel natural product.

Subsequent research by Konishi et al. in 2005 further confirmed the presence of **Futoenone** as one of nine known neolignans isolated from the aerial parts of *Piper futokadsura*. This study

also provided the first quantitative data on its biological activity, specifically its inhibitory effect on nitric oxide production, hinting at its potential anti-inflammatory properties.

Chemical Properties

Futoenone is characterized by its rigid, tetracyclic spirodienone core. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₀ O ₅	Ogiso et al., 1971
Molecular Weight	340.37 g/mol	Ogiso et al., 1971
Appearance	Crystalline solid	Ogiso et al., 1971
Melting Point	197 °C	Ogiso et al., 1971
UV λ _{max} (EtOH)	235 nm (ε 16600), 288 nm (ε 7100)	Ogiso et al., 1971
IR (Nujol)	1665, 1630, 1610 cm ⁻¹	Ogiso et al., 1971

Spectroscopic Data

The structural elucidation of **Futoenone** relied heavily on spectroscopic analysis. Key spectral data are presented below:

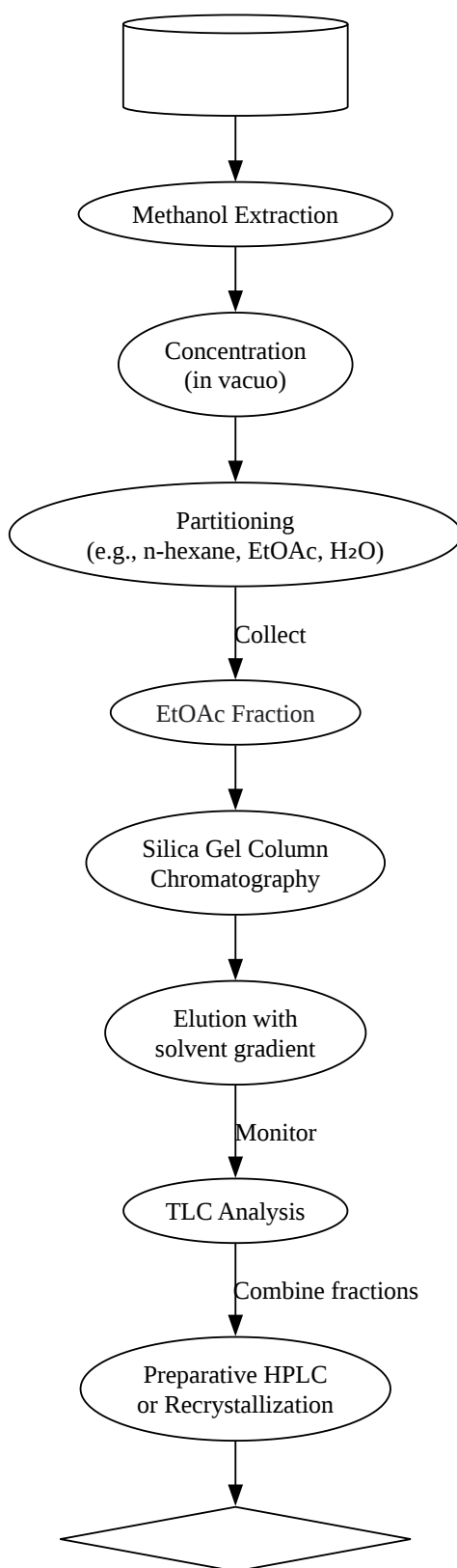
¹H-NMR (CDCl₃, 60 MHz): δ 1.18 (3H, d, J=7Hz), 2.0-2.8 (3H, m), 3.30 (1H, d, J=3Hz), 3.77 (3H, s), 4.10 (1H, d, J=3Hz), 5.87 (2H, s), 5.97 (1H, s), 6.5-6.8 (3H, m)

Mass Spectrometry (MS): m/e 340 (M⁺), 191 (base peak), 176, 161, 149, 131

Experimental Protocols

Isolation of Futoenone

While a highly detailed, step-by-step protocol for the isolation of **Futoenone** is not available in the cited literature, a general procedure can be outlined based on the work of Ogiso et al. (1971) and Konishi et al. (2005).



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Caption: Workflow for the nitric oxide production inhibition assay.

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Treatment:** The cells are pre-treated with various concentrations of **Futoenone** for a short period (e.g., 1 hour).
- **Stimulation:** The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide.
- **Incubation:** The plates are incubated for 24 hours.
- **Nitrite Measurement:** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at approximately 540 nm.
- **Calculation:** The percentage of inhibition of NO production is calculated by comparing the absorbance of the **Futoenone**-treated wells with that of the LPS-stimulated control wells.

Biological Activity

The biological activities of **Futoenone** are not as extensively studied as other neolignans. However, the available data, primarily from studies on related compounds and the initial findings on **Futoenone** itself, suggest potential anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

The study by Konishi et al. (2005) provides the most direct evidence for the anti-inflammatory activity of **Futoenone**. They demonstrated that **Futoenone** inhibits nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Compound	IC ₅₀ (μM) for NO Production Inhibition
Futoenone	> 100
Galgravin	41.5
Machilusin	55.6
(-)-Guaiacin	65.8
Verrucosin	93.7
Indomethacin (positive control)	38.4
Data from Konishi et al., Chemical & Pharmaceutical Bulletin, 2005, 53(1), 121-124.	

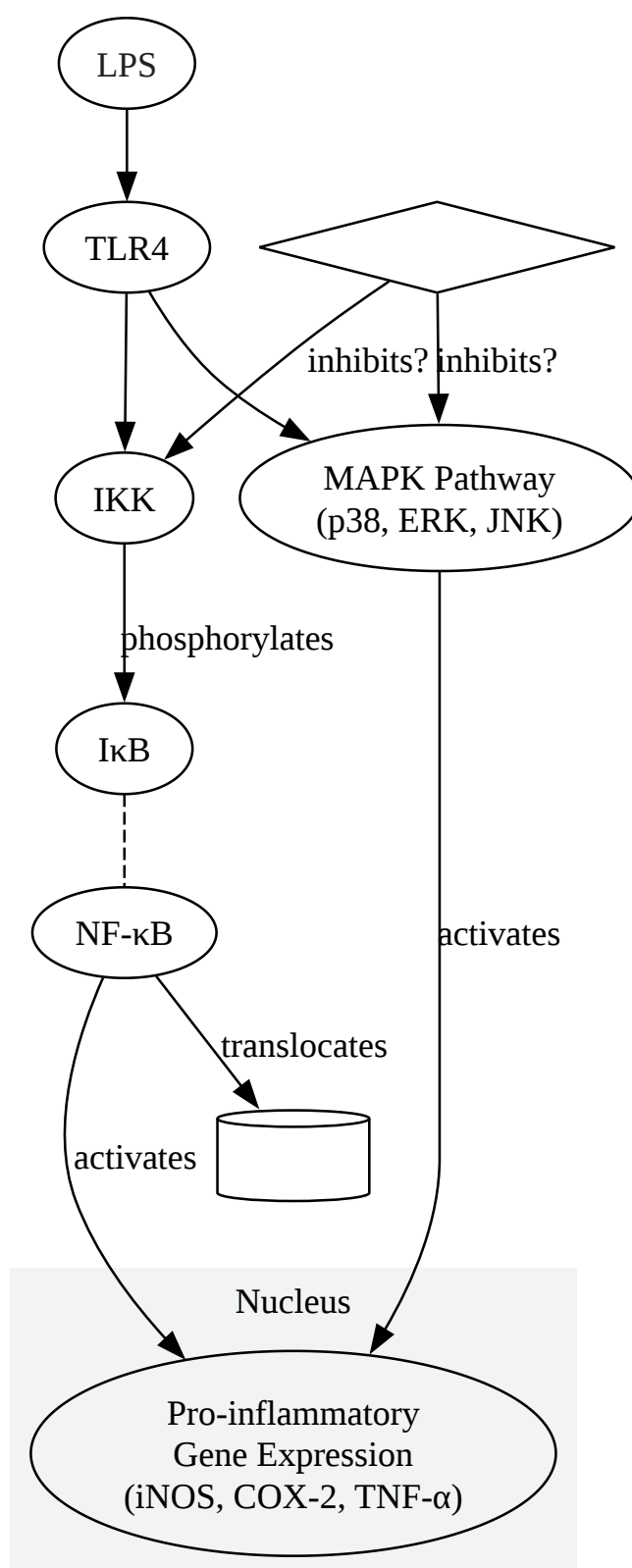
While **Futoenone** itself showed weak activity in this specific assay compared to other isolated neolignans and the positive control, its ability to inhibit NO production warrants further investigation. The mechanism is likely related to the modulation of inflammatory signaling pathways.

Anticancer Activity

There is currently no specific quantitative data (e.g., IC₅₀ values) available for the anticancer activity of **Futoenone** against particular cancer cell lines. However, numerous studies have reported the cytotoxic effects of extracts from Piper species and other isolated neolignans against various cancer cell lines. This suggests that **Futoenone** may also possess anticancer properties. Further research is needed to evaluate its specific cytotoxic and antiproliferative effects.

Signaling Pathway Modulation

The precise molecular mechanisms by which **Futoenone** exerts its biological effects have not been elucidated. However, based on the known activities of other neolignans and anti-inflammatory compounds, it is plausible that **Futoenone** may modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.



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